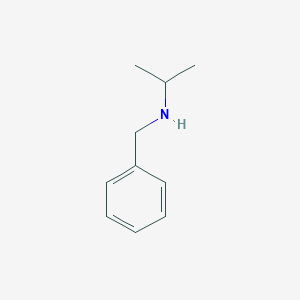

N-异丙基苄胺

描述

N-Isopropylbenzylamine is a chemical compound that has been studied in various contexts, including its use as a catalyst, in protein sequence analysis, and as a dielectric material. It is structurally related to other compounds such as N,N-di-isopropylbenzylamine and N-isopropyl-N-methylpropargylamine, which have been investigated for their chemical properties and potential applications in different fields of chemistry and materials science.

Synthesis Analysis

The synthesis of N-isopropylbenzylamine-related compounds has been explored in several studies. For instance, novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts were synthesized using directed metallation-borylation methods, which involved the addition of electron-withdrawing or electron-donating groups to modulate the reactivity of the catalysts for amide formation . Another study reported the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a chromophoric reagent for protein sequence analysis, which could be related to the synthesis of N-isopropylbenzylamine derivatives .

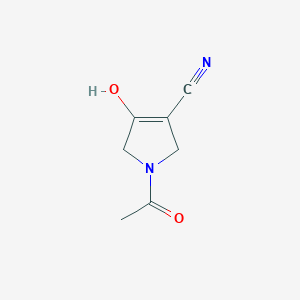

Molecular Structure Analysis

The molecular structure of N-isopropylbenzylamine and its analogs has been a subject of interest. For example, N-isopropylbenzylammonium tetrafluoroborate was found to undergo a solid-state phase transition, which was confirmed by variable temperature single crystal X-ray diffraction analysis . The stereodynamics of N-isopropyl-N-methylpropargylamine, a related compound, were studied using dynamic NMR and molecular mechanics calculations, revealing insights into the preferred conformation of the molecule .

Chemical Reactions Analysis

The reactivity and potential applications of N-isopropylbenzylamine derivatives in chemical reactions have been examined. The ruthenium-catalyzed C-H (thio)amidation of N,N-dimethylbenzylamine was investigated using mass spectrometry and DFT calculations, providing insights into the reaction mechanisms . Additionally, the asymmetric synthesis of unnatural amino acids was achieved using isopropylamine as an amino donor in a reductive amination process catalyzed by ω-transaminase .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-isopropylbenzylamine and its derivatives have been characterized in several studies. The dielectric properties of N-isopropylbenzylammonium tetrafluoroborate were found to be tunable between high and low dielectric states, suggesting potential applications as a switchable relaxor-type dielectric material . The crystal and molecular structures of various N-substituted analogs, such as N-phenyl-4-nitrobenzylamine, were determined by X-ray diffraction, providing detailed information about their structural properties .

科学研究应用

化学合成中的催化作用:N-异丙基苄胺及其衍生物被用作催化剂,促使羧酸和胺生成酰胺。这是绿色化学中合成各种有机化合物的重要反应 (Arnold et al., 2008)。

生物活性和酶研究:它在研究酶活性中发挥作用。例如,在细胞色素P-450同工酶代谢亚硝胺的过程中,这对于了解癌症研究至关重要 (Yang et al., 1985)。

生物降解和环境应用:N-异丙基苄胺水解酶是参与阿特拉津降解的酶,显示了N-异丙基苄胺在生物降解途径中的相关性,对环境清理至关重要 (Shapir et al., 2002)。

非对称合成非天然氨基酸:通过ω-转氨酶催化的氨基基团转移,在合成非天然氨基酸中发挥作用,对制药和生物技术应用至关重要 (Park et al., 2013)。

相变材料:N-异丙基苄胺三氟甲磺酸盐表现出可逆的介电行为,表明其作为相变材料的潜力 (Xiong et al., 2014)。

生物催化中的胺转氨酶:它在转氨酶催化反应中作为胺供体,展示了其在化学酶合成中的重要性,适用于工业应用 (Dawood et al., 2018)。

有机金属化学和催化:在钌催化的C-H(硫)酰胺化反应中探讨,显示了其在有机金属化学新合成方法的应用 (Altalhi et al., 2021)。

生物医学工程和生物工程应用:N-异丙基丙烯酰胺共聚物在生物工程中具有重要应用,例如在药物传递、基因传递和细胞固定中 (Rzaev et al., 2007)。

作用机制

Target of Action

It is known to interact with neuronal nitric oxide synthase (nNOS), a key enzyme involved in the production of nitric oxide .

Mode of Action

N-Isopropylbenzylamine time- and concentration-dependently facilitates the expression of neuronal nitric oxide synthase (nNOS), and increases intracellular nitric oxide (NO) in SN4741 cells . Nitric oxide is a crucial signaling molecule involved in many physiological and pathological processes.

Biochemical Pathways

The primary biochemical pathway affected by N-Isopropylbenzylamine is the nitric oxide signaling pathway. By increasing the expression of nNOS, N-Isopropylbenzylamine enhances the production of nitric oxide, a key signaling molecule that plays a role in various cellular functions .

Pharmacokinetics

Given its structural similarity to methamphetamine, it may share similar adme properties .

Result of Action

The increase in nitric oxide production due to N-Isopropylbenzylamine’s action can lead to various cellular effects. Nitric oxide is a versatile player in the regulation of cellular functions and physiological processes. Excessive nitric oxide production can lead to toxicity .

安全和危害

未来方向

N-Isopropylbenzylamine has been used to adulterate methamphetamine, and distributed as fake “Ice” methamphetamine by illicit manufacturers, leading to a world problem of N-isopropylbenzylamine exposure . The toxicity of N-isopropylbenzylamine has been studied as of 2022 and it has been found to produce toxicity via increasing nitric oxide in vitro . This study sounds an alarm for methamphetamine abusers and warns of the dangerousness of N-isopropylbenzylamine for public health .

生化分析

Biochemical Properties

N-Isopropylbenzylamine has been shown to form amine adducts with magnesocene at ambient temperature in toluene . This suggests that it can interact with certain enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

It has been associated with side effects such as headaches and confusion . In vitro toxicity of N-Isopropylbenzylamine and its toxicity-related targets were investigated in SN4741, SH-SY5Y or PC12 cell lines that model neurons .

Molecular Mechanism

It is known to mimic methamphetamine, suggesting that it may bind to similar targets and influence similar pathways .

Temporal Effects in Laboratory Settings

It is known that it has been used to adulterate methamphetamine, suggesting that it may have similar stability properties .

Dosage Effects in Animal Models

It is known to mimic methamphetamine, suggesting that it may have similar dosage effects .

Metabolic Pathways

It is known to mimic methamphetamine, suggesting that it may be involved in similar metabolic pathways .

Transport and Distribution

It is known to mimic methamphetamine, suggesting that it may have similar transport and distribution properties .

Subcellular Localization

It is known to mimic methamphetamine, suggesting that it may have similar localization properties .

属性

IUPAC Name |

N-benzylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBKPDDZTNUNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059265 | |

| Record name | Benzenemethanamine, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102-97-6 | |

| Record name | Isopropylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylbenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SYC92FNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

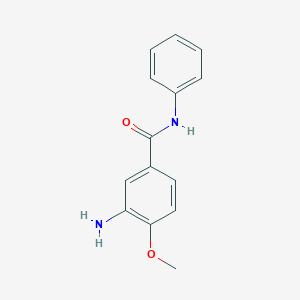

Feasible Synthetic Routes

Q & A

Q1: Why is N-Isopropylbenzylamine of interest in forensic science?

A1: N-Isopropylbenzylamine shares a similar structure with methamphetamine and can lead to false-positive results in routine drug tests []. Accurate identification is crucial to avoid misidentification in legal cases. Advanced methods like LC-ESI-MS/MS are employed to differentiate N-Isopropylbenzylamine from methamphetamine in forensic samples [].

Q2: What is known about the toxicity of N-Isopropylbenzylamine?

A3: Research suggests that N-Isopropylbenzylamine might exert toxic effects by increasing nitric oxide levels in vitro []. Further studies are needed to fully understand its toxicity profile and potential long-term effects in living organisms.

Q3: Can you describe a specific chemical reaction involving N-Isopropylbenzylamine?

A4: N-Isopropylbenzylamine reacts with monoalkylthio- or monoarylthio-substituted cyclopropenium salts to yield 1-alkyl- or 1-aryl-2-phenylpyrroles []. This reaction proceeds through a proposed mechanism involving intramolecular hydrogen abstraction via vinylcarbene intermediates [].

Q4: What interesting structural features are observed in magnesocene adducts of N-Isopropylbenzylamine?

A5: In the solid-state structure of the magnesocene adduct of N-Isopropylbenzylamine (Cp2Mg(NH(CH(CH3)2)(CH2C6H5))), the hydrogen atoms of the coordinated amine nitrogen engage in intramolecular and intermolecular hydrogen bonding with the eta2-cyclopentadienyl ligand []. This observation offers insights into the mechanism of cyclopentadiene elimination from metal cyclopentadienyl compounds during chemical vapor deposition processes [].

Q5: How can the Simon reaction be modified to distinguish between methamphetamine and N-Isopropylbenzylamine?

A7: While both compounds produce a blue color in the conventional Simon reaction, adding di-tert-butyl dicarbonate (t-Boc) reagent leads to distinct color changes. Methamphetamine transitions to purple, while N-Isopropylbenzylamine remains blue, allowing for their differentiation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)

![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)